5-(3-Oxobutyl)oxolan-2-one
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Overview
Description
5-(3-Oxobutyl)oxolan-2-one is a chemical compound with the molecular formula C9H14O3. It is a γ-lactone, which is a type of cyclic ester. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxobutyl)oxolan-2-one typically involves the reaction of a suitable precursor with a lactone-forming reagent. One common method is the reaction of 4-hydroxybutanoic acid with acetic anhydride under acidic conditions to form the lactone ring. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclic ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where the precursor and reagents are continuously fed, and the product is continuously removed. This method allows for efficient production and high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxobutyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted lactones and esters.
Scientific Research Applications
5-(3-Oxobutyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Oxobutyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to interact with enzymes and other proteins in biological systems.
Comparison with Similar Compounds
5-(3-Oxobutyl)oxolan-2-one can be compared with other similar compounds, such as:
γ-Butyrolactone (GBL): A structurally similar lactone with different reactivity and applications.
δ-Valerolactone: Another lactone with a different ring size and chemical properties.
ε-Caprolactone: A larger lactone used in polymer production.
The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of derivatives through different chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89927-33-3 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-(3-oxobutyl)oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)2-3-7-4-5-8(10)11-7/h7H,2-5H2,1H3 |
InChI Key |
JJSQOYCRHZPDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCC(=O)O1 |
Origin of Product |
United States |
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